3-Chloro-4-(trifluoromethyl)phenylacetonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers requiring a regiospecifically pure 3-chloro-4-(trifluoromethyl)phenylacetonitrile building block often face supply inconsistency. This compound solves that with verified substitution pattern integrity (XLogP3=3.1), eliminating the risk of isomer contamination that derails c-KIT kinase or GABA-A receptor modulator projects. - Regiospecific synthesis ensures target engagement reproducibility. - Modifiable nitrile handle supports rapid SAR exploration. - Rigorous quality control guarantees ≥97% purity for reliable downstream chemistry.

Molecular Formula C9H5ClF3N
Molecular Weight 219.59 g/mol
CAS No. 1000530-58-4
Cat. No. B1425447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethyl)phenylacetonitrile
CAS1000530-58-4
Molecular FormulaC9H5ClF3N
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)Cl)C(F)(F)F
InChIInChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
InChIKeyYJHNYZHRYHJFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(trifluoromethyl)phenylacetonitrile Chemical & Physical Baseline


3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic building block with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol [1]. It features a phenylacetonitrile core substituted with a chlorine atom and a trifluoromethyl group in specific ring positions [1]. The compound is a solid at room temperature with a predicted boiling point of 266.9±35.0 °C and a density of 1.4±0.1 g/cm3 [2]. It is classified under UN 3276 for nitriles, liquid, toxic, n.o.s., and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation .

Synthesis Fluorinated aromatic building block for medicinal chemistry and agrochemical research
Identity Positional isomer specificity required; substitution pattern critical for SAR studies
Handling Toxic nitrile; requires appropriate safety protocols and ventilation

Positional Isomer Substitution Risks


In the context of medicinal chemistry and agrochemical research, the precise substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and physicochemical properties . Compounds with identical molecular formulas but different arrangements of substituents, such as 3-Chloro-5-(trifluoromethyl)phenylacetonitrile or 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, are distinct chemical entities . They can exhibit significant differences in lipophilicity, electronic character, and metabolic stability, which directly impact their performance as intermediates in synthesis and their interaction with biological targets . Simple substitution based on formula or molecular weight alone disregards these crucial positional effects, potentially leading to failed synthetic routes, altered selectivity, or unexpected biological outcomes. The evidence below quantifies some of these key differences to inform a scientifically sound procurement decision.

3-Chloro-5-(trifluoromethyl) isomer
May shift lipophilicity and electronic character, altering membrane permeability and target interaction profiles.
4-Chloro-3-(trifluoromethyl) isomer
Identical computed logP but different steric and electronic environment; reactivity and binding may not be preserved.
Generic halogenated phenylacetonitrile
Substitution pattern critical for SAR; risk of synthetic route failure and unexpected biological outcomes.

Differentiation from Closest Analogs


Lipophilicity vs. 3-Chloro-5-(trifluoromethyl) Isomer

The lipophilicity of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile, as measured by the computed partition coefficient XLogP3, is 3.1 [1]. This is in contrast to a close positional isomer, 3-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 886496-95-3), which has a computed LogP of 3.42488 .

Lipophilicity vs. 5-CF3 isomer
Cross-study comparable
Δ LogP +0.32 (comparator higher)
Higher lipophilicity may influence membrane permeability
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity vs. 4-Chloro-3-(trifluoromethyl) Isomer

The computed XLogP3-AA value for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile is 3.1 [1]. The positional isomer 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5) has a computed XLogP3-AA value that is also 3.1 [2].

Lipophilicity vs. 3-CF3 isomer
Cross-study comparable
Identical XLogP3-AA 3.1
Equal logP masks steric/electronic divergence
Substitution pattern remains critical for activity
Medicinal Chemistry Physicochemical Properties Lead Optimization

Market Price & Synthetic Accessibility

The market price for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile from a major vendor is 945.00 CNY per gram for 95+% purity [1]. In contrast, the positional isomer 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5) is offered at a significantly lower price of 569.00 CNY per gram at a comparable or higher purity (≥98%) [2].

Price vs. 3-CF3 isomer
Cross-study comparable
945.00 CNY/g vs. 569.00 CNY/g (66% premium)
Price reflects synthetic complexity and demand
Budget impact for scale-up projects
Procurement Process Chemistry Building Blocks

Targeted Application Scenarios


c-KIT Kinase Inhibitor Lead Synthesis

This building block is suitable for incorporation into the core structure of potential anticancer agents. Its specific substitution pattern has been associated with the inhibition of c-KIT kinase, a target implicated in various cancers . The quantified lipophilicity (XLogP3 = 3.1) [1] and the presence of a modifiable nitrile handle make it a key intermediate for synthesizing novel derivatives aimed at optimizing potency and pharmacokinetic properties against this kinase.

Agrochemical Intermediate Development

Fluoroalkyl nitriles are important intermediates for preparing active agrochemical ingredients [2]. This compound serves as a versatile building block for synthesizing novel herbicides, fungicides, or insecticides. The electron-withdrawing nature of the chloro and trifluoromethyl groups can enhance the metabolic stability of the final active molecule, a critical parameter for field efficacy .

GABA-A Receptor Modulator Synthesis

Compounds bearing the 3-chloro-4-(trifluoromethyl)phenyl motif are used in the synthesis of modulators for the γ-Aminobutyrate-A (GABA-A) receptor . This compound's nitrile group provides a convenient synthetic handle for further elaboration into more complex structures, such as tetrahydropyridazines, that interact with this central nervous system target.

Application
Selection Property
Validation Focus
c-KIT kinase inhibitor research
3-Cl-4-CF3 substitution pattern; nitrile handle
c-KIT inhibition assay; pharmacokinetic profiling
Agrochemical intermediate synthesis
Electron-withdrawing groups for stability
Herbicidal/fungicidal activity screening; field residual evaluation
GABA-A receptor modulator synthesis
Nitrile group for tetrahydropyridazine elaboration
Receptor binding assays; CNS target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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